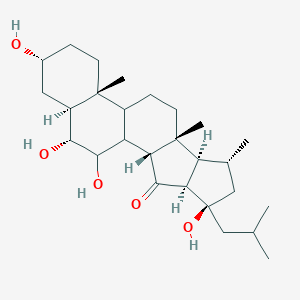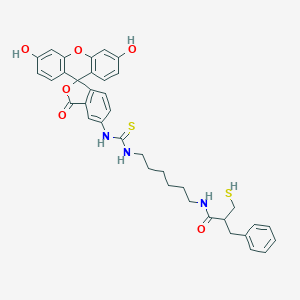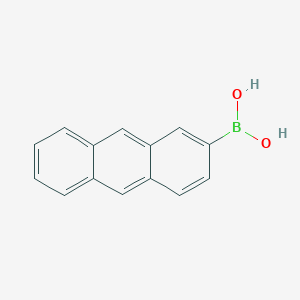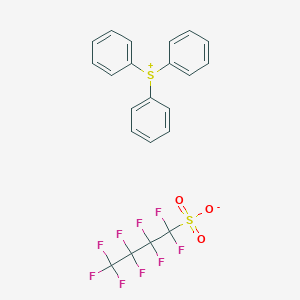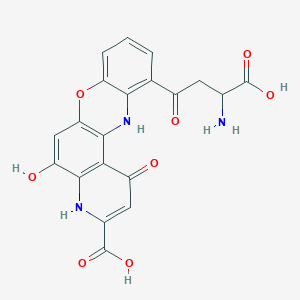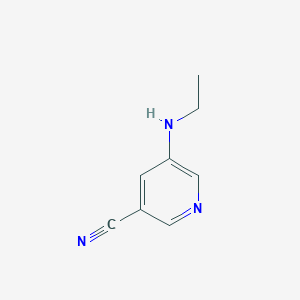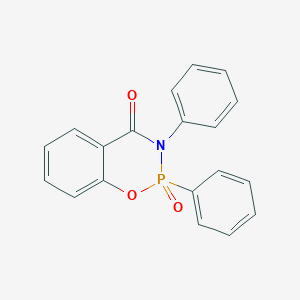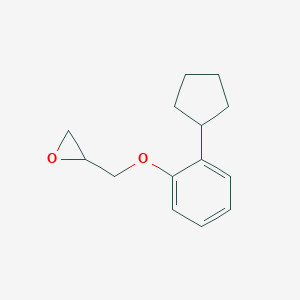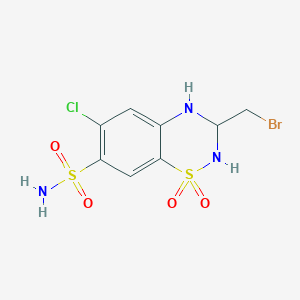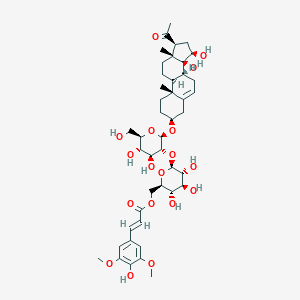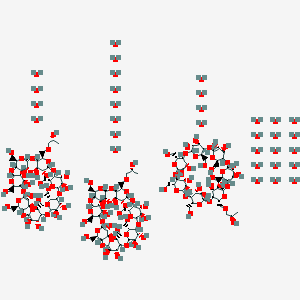
6-O-Hopr-cmhdextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties. This molecule is synthesized through a series of chemical reactions and has been found to have several applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-O-Hopr-cmhdextrin is based on its unique structure. This molecule has a hydrophobic cavity that can encapsulate hydrophobic drugs. The hydrophilic exterior of the molecule allows it to interact with the cell membrane and deliver the drug payload to the target cell. The encapsulated drug is released through a process called hydrolysis, where the molecule is broken down by enzymes in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-O-Hopr-cmhdextrin are dependent on the encapsulated drug. However, studies have shown that this molecule has a low toxicity profile and is well-tolerated in vivo. This property makes it an attractive candidate for drug delivery.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 6-O-Hopr-cmhdextrin is its ability to encapsulate hydrophobic drugs. This property allows for targeted drug delivery and reduces the risk of off-target effects. Additionally, this molecule has a low toxicity profile and is well-tolerated in vivo. However, there are limitations to using 6-O-Hopr-cmhdextrin in lab experiments. The synthesis of this molecule is complex and requires several steps, which can be time-consuming. Additionally, the encapsulation efficiency of this molecule can vary depending on the drug being encapsulated.
Future Directions
There are several future directions for the use of 6-O-Hopr-cmhdextrin in scientific research. One area of interest is the development of targeted drug delivery systems for cancer therapy. Additionally, this molecule has potential applications in gene therapy, where it can be used as a carrier for gene editing tools such as CRISPR-Cas9. Further research is needed to optimize the synthesis and encapsulation efficiency of 6-O-Hopr-cmhdextrin for these applications.
Conclusion
In conclusion, 6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has several applications in scientific research. This molecule has a unique structure that allows it to encapsulate hydrophobic drugs and deliver them to specific target cells. The synthesis of this molecule is complex, but it has a low toxicity profile and is well-tolerated in vivo. Future research is needed to optimize the use of 6-O-Hopr-cmhdextrin in drug delivery systems and gene therapy.
Synthesis Methods
The synthesis of 6-O-Hopr-cmhdextrin involves several steps. The first step is the reaction of cyclodextrin with epichlorohydrin to form a chlorohydrin derivative. This derivative is then reacted with 6-hydroxypropylamine to form the 6-O-Hopr-cmhdextrin molecule. The final product is purified using several techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-O-Hopr-cmhdextrin has several applications in scientific research. One of the primary applications is as a carrier molecule for drug delivery. This molecule has a unique structure that allows it to encapsulate drugs and deliver them to specific target cells. This property has been extensively studied in cancer research, where 6-O-Hopr-cmhdextrin has been used to deliver chemotherapeutic agents to cancer cells.
properties
CAS RN |
152203-30-0 |
|---|---|
Product Name |
6-O-Hopr-cmhdextrin |
Molecular Formula |
C135H290O139 |
Molecular Weight |
4137.7 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2R)-2-hydroxypropoxy]methyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hentriacontahydrate |
InChI |
InChI=1S/3C45H76O36.31H2O/c3*1-10(52)8-67-9-17-38-24(59)31(66)45(74-17)80-37-16(7-51)72-43(29(64)22(37)57)78-35-14(5-49)70-41(27(62)20(35)55)76-33-12(3-47)68-39(25(60)18(33)53)75-32-11(2-46)69-40(26(61)19(32)54)77-34-13(4-48)71-42(28(63)21(34)56)79-36-15(6-50)73-44(81-38)30(65)23(36)58;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*10-66H,2-9H2,1H3;31*1H2/t3*10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m111.............................../s1 |
InChI Key |
OQSNLLFOSPUBIA-RZBHUTHNSA-N |
Isomeric SMILES |
C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
synonyms |
6-O-(2-hydroxypropyl)-beta-cyclodextrin 6-O-(2-hydroxypropyl)cyclomaltoheptaose 6-O-(2-hydroxypropyl)cyclomaltoheptaose, (S)-isomer 6-O-(2-OHPr)-beta-CD 6-O-HOPr-CMHdextrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



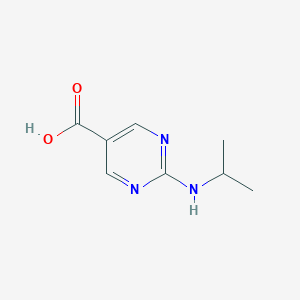
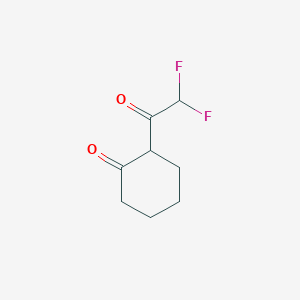
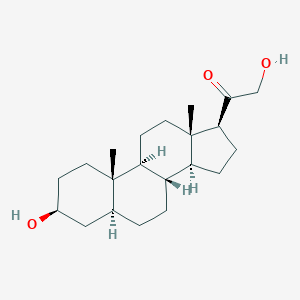
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
